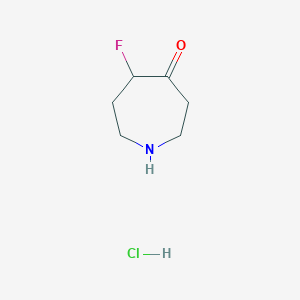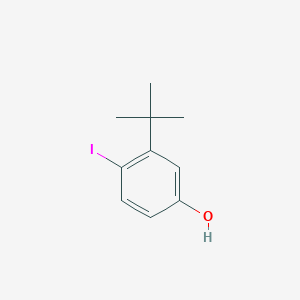
3-(tert-butyl)-4-iodophenol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(tert-butyl)-4-iodophenol: is an organic compound characterized by the presence of a tert-butyl group and an iodine atom attached to a phenol ring
作用機序
Target of Action
The primary targets of 3-Tert-butyl-4-iodophenol are peroxide radicals . The compound has electrophilic reactive sites, specifically the oxygen atom on the phenolic hydroxyl group and the oxygen atom on the ether bond .
Mode of Action
3-Tert-butyl-4-iodophenol interacts with its targets through a process of oxidation resistance . The C12–O13 bond on the ether bond is more prone to dissociation, allowing it to easily react with peroxide radicals .
Biochemical Pathways
The compound primarily affects the oxidative pathways. It acts as an antioxidant, preventing or delaying oxidative deterioration, thereby improving stability and extending shelf life . This is particularly beneficial in the context of food safety, where it can enhance the stability of meat foods, oils, and fats .
Pharmacokinetics
It is characterized by good thermal stability, suggesting it can be used under high temperature conditions such as frying and baking .
Result of Action
The primary result of the action of 3-Tert-butyl-4-iodophenol is the prevention of oxidative damage. By reacting with peroxide radicals, it prevents these radicals from causing oxidative damage to other molecules .
Action Environment
The action, efficacy, and stability of 3-Tert-butyl-4-iodophenol can be influenced by various environmental factors. Its thermal stability allows it to function effectively even under high-temperature conditions . .
生化学分析
Biochemical Properties
3-Tert-butyl-4-iodophenol is known to have antioxidant properties . It is believed that the oxygen atoms on the phenolic hydroxyl and ether bonds of the molecule are most susceptible to attack by electrophiles and electrophilic reactions occur . This property allows 3-Tert-butyl-4-iodophenol to interact with various enzymes, proteins, and other biomolecules, potentially influencing biochemical reactions .
Cellular Effects
It is known that the compound can have a modulating effect on chemical carcinogenesis . The compound’s antioxidant properties may also influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of 3-Tert-butyl-4-iodophenol involves its interaction with peroxide radicals, leading to oxidation resistance . The oxygen atom on the phenolic hydroxyl group and the oxygen atom on the ether bond are the electrophilic reactive sites . The C12–O13 bond on the ether bond is more prone to dissociation . These interactions can lead to changes in gene expression and enzyme activity .
Temporal Effects in Laboratory Settings
It is known that the compound has good thermal stability , suggesting that it may have long-term effects on cellular function in in vitro or in vivo studies.
Dosage Effects in Animal Models
It is known that in high doses, the compound has shown some side effects on lab animals .
Metabolic Pathways
3-Tert-butyl-4-iodophenol is metabolized in the presence of rat liver microsomes, reduced nicotinamide adenine dinucleotide phosphate, and oxygen to yield tert-butylhydroquinone, tert-butylquinone, and a polar metabolite(s) .
Transport and Distribution
As a fat-soluble antioxidant, it may interact with various transporters or binding proteins .
Subcellular Localization
Given its antioxidant properties and interactions with various biomolecules, it may be localized to specific compartments or organelles within the cell .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-(tert-butyl)-4-iodophenol typically involves the iodination of 3-(tert-butyl)phenol. One common method is the electrophilic aromatic substitution reaction, where iodine is introduced to the phenol ring in the presence of an oxidizing agent such as hydrogen peroxide or sodium hypochlorite. The reaction is usually carried out in an organic solvent like acetic acid or dichloromethane at room temperature.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often using continuous flow reactors to ensure consistent reaction conditions and efficient production.
化学反応の分析
Types of Reactions:
Oxidation: 3-(tert-butyl)-4-iodophenol can undergo oxidation reactions to form quinones or other oxidized derivatives.
Reduction: The iodine atom can be reduced to form 3-(tert-butyl)-4-aminophenol.
Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions, such as the Suzuki-Miyaura coupling reaction.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Palladium catalysts and boronic acids for Suzuki-Miyaura coupling.
Major Products:
Oxidation: Quinones or phenolic derivatives.
Reduction: 3-(tert-butyl)-4-aminophenol.
Substitution: Various substituted phenols depending on the nucleophile used.
科学的研究の応用
Chemistry: 3-(tert-butyl)-4-iodophenol is used as an intermediate in organic synthesis, particularly in the formation of complex molecules through cross-coupling reactions.
Biology: In biological research, this compound can be used as a probe to study enzyme activities and protein interactions due to its phenolic structure.
Industry: In the materials science industry, this compound can be used in the synthesis of polymers and other advanced materials with specific properties.
類似化合物との比較
- 3-(tert-butyl)-4-chlorophenol
- 3-(tert-butyl)-4-bromophenol
- 3-(tert-butyl)-4-fluorophenol
Comparison: Compared to its halogenated analogs, 3-(tert-butyl)-4-iodophenol has a larger atomic radius and higher polarizability due to the iodine atom. This can result in different reactivity and interaction profiles, making it unique for specific applications in synthesis and biological studies.
特性
IUPAC Name |
3-tert-butyl-4-iodophenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13IO/c1-10(2,3)8-6-7(12)4-5-9(8)11/h4-6,12H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UDBISCXKNIRQFB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=C(C=CC(=C1)O)I |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13IO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.11 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-[2-(3,4-dimethoxyphenyl)ethyl]-6-methoxypyrimidin-4-amine](/img/structure/B2790600.png)
![1-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-3-(tetrahydro-2H-pyran-4-yl)urea](/img/structure/B2790601.png)
![3,4-dimethyl-N-{2-[4-methyl-2-(pyridin-3-yl)-1,3-thiazol-5-yl]ethyl}benzene-1-sulfonamide](/img/structure/B2790603.png)
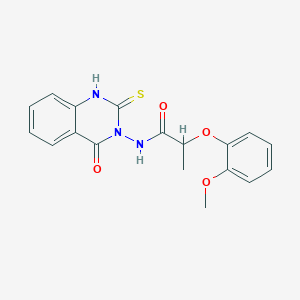
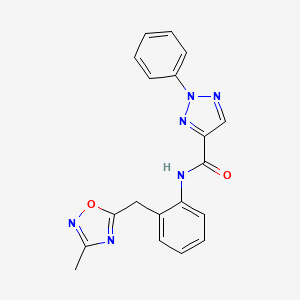
![N-[4-(2-thienyl)-2-pyrimidinyl]-2-furamide](/img/structure/B2790609.png)
![2-(benzylsulfanyl)-N-{[7-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methyl}acetamide](/img/structure/B2790613.png)
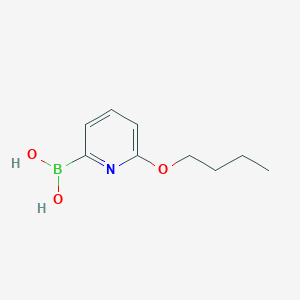
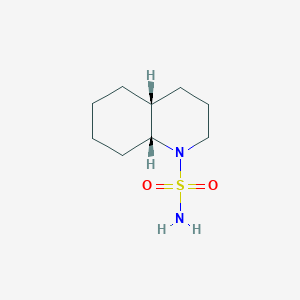
![2-[4-(9H-Fluoren-9-ylmethoxycarbonylamino)-2-fluorophenyl]acetic acid](/img/structure/B2790617.png)
![N-(1-cyano-1,2-dimethylpropyl)-2-[(3,5-dimethylphenyl)amino]acetamide](/img/structure/B2790619.png)
![5-benzyl-8-fluoro-3-(4-methoxyphenyl)-5H-pyrazolo[4,3-c]quinoline](/img/structure/B2790620.png)

